Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)-
Description
N-(m-(2-Quinolinylmethoxy)phenyl)succinimide is a succinimide derivative characterized by a quinolinylmethoxy substituent at the meta position of the phenyl ring attached to the nitrogen atom of the succinimide core. Succinimides are five-membered cyclic imides with a broad spectrum of biological activities, including anticonvulsant (e.g., ethosuximide), antifungal, antitumor, and nephrotoxic effects .
Structure
3D Structure
Properties
CAS No. |
105785-67-9 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[3-(quinolin-2-ylmethoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16N2O3/c23-19-10-11-20(24)22(19)16-5-3-6-17(12-16)25-13-15-9-8-14-4-1-2-7-18(14)21-15/h1-9,12H,10-11,13H2 |
InChI Key |
SLNDCNUKPLAIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the imide ring .
Industrial Production Methods
Industrial production of succinimides often involves the thermal decomposition of ammonium succinate. This method is efficient and yields high-purity succinimide products. The process involves heating ammonium succinate to high temperatures, resulting in the formation of succinimide and the release of ammonia gas .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The electron-deficient succinimide ring undergoes nucleophilic attacks at the carbonyl groups:
-
Hydroxylamine : Forms N-hydroxybutanamide derivatives under aqueous conditions (30°C, 1 hr) . The reaction proceeds via ring-opening followed by hydroxylamine coupling, yielding 89-94% purity without chromatography.
-
Amines : Primary aliphatic amines (e.g., ethylenediamine) generate bis-amide products, while aromatic amines show reduced reactivity (≤40% conversion) .
Table 1 : Reactivity with Nucleophiles
| Nucleophile | Product | Conversion (%) | Conditions |
|---|---|---|---|
| NH₂OH | Hydroxamic acid | 95 | H₂O/MeOH, 30°C |
| NH₂CH₂CH₂NH₂ | Bis-amide | 88 | EtOH, reflux |
| Aniline | Mono-amide | 38 | Toluene, 80°C |
Interactions with Biological Targets
The quinoline moiety enables π-π stacking and hydrogen bonding with enzyme active sites:
-
Leukotriene D4 Antagonism : The compound competitively inhibits [³H]LTD4 binding in guinea pig lung membranes (Kᵢ = 38 ± 6 nM) . The (2-quinolinylmethoxy)phenyl group is critical for maintaining a planar geometry that enhances receptor affinity .
-
Metalloenzyme Inhibition : Demonstrates moderate inhibition of matrix metalloproteinases (MMP-2 IC₅₀ = 12 µM) via Zn²⁺ coordination through the succinimide carbonyl oxygen .
Structural Determinants of Bioactivity :
| Feature | Role |
|---|---|
| Quinoline methoxy group | Enhances lipophilicity and receptor binding |
| Succinimide ring | Provides electrophilic sites for covalent modifications |
| Phenyl spacer | Optimizes spatial orientation for target engagement |
Stability Under Physiological Conditions
Accelerated stability testing (40°C/75% RH, 30 days) reveals:
-
98.2% remaining in solid state
-
85.4% remaining in simulated gastric fluid (pH 1.2)
-
Degradation products include hydrolyzed succinamic acid and quinoline oxidation byproducts .
This compound’s reactivity profile positions it as a versatile intermediate for developing leukotriene antagonists and metalloenzyme inhibitors. Further optimization of its hydrolytic stability could expand its therapeutic applications .
Scientific Research Applications
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO-1), which is involved in cancer immunotherapy .
Comparison with Similar Compounds
Comparison with Similar Succinimide Derivatives
Substituent Effects on the Phenyl Ring
- Halogenated Derivatives: N-(3,5-Dichlorophenyl)succinimide (NDPS) exhibits potent nephrotoxicity in rodents, attributed to halogen groups enhancing metabolic activation and oxidative stress . N-(3-Bromophenyl)-2-hydroxysuccinimide (NBPHS), a monohalogenated analog, shows reduced nephrotoxicity compared to NDPS, indicating that dihalogenation (e.g., Cl at meta positions) is critical for maximal toxicity .
Hydrophilic vs. Hydrophobic Groups :
- N-(p-Ethoxycarbonylphenylmethyl)-p-isopropoxyphenylsuccinimide demonstrates dose-dependent anticonvulsant activity in mice, with increased potency linked to hydrophobic isopropoxy and ethoxycarbonyl groups .

- In contrast, N-(p-sulfonylphenyl)succinimides exhibit selective antifungal activity against Epidermophyton floccosum, suggesting sulfonyl groups modulate target specificity .
- N-(p-Ethoxycarbonylphenylmethyl)-p-isopropoxyphenylsuccinimide demonstrates dose-dependent anticonvulsant activity in mice, with increased potency linked to hydrophobic isopropoxy and ethoxycarbonyl groups .
- Bicyclic and Heteroaryl Substituents: Dibenzocyclooctatetraene succinimide derivatives (e.g., compound 5a) display potent NF-κB inhibitory activity (IC₅₀ = 0.52 μM), while ring-opened analogs lose efficacy, underscoring the necessity of the intact succinimide moiety .
Stereochemical and Conformational Influences
- Crystal structures of N-(3-methylphenyl)succinimide reveal non-planar geometries, with the phenyl and succinimide rings tilted by ~52.5°, influencing molecular stacking and solubility .
- Anti vs. syn configurations of phenyl substituents in α-methyl-α-phenylsuccinimide affect hydrogen-bonding patterns and crystal packing, which could alter pharmacokinetic properties .
Chemical Reactivity and Stability
- Thermodynamic Data: Reactions involving N-(phenylthio)succinimide and N-(phenoxy)succinimide are endothermic (+115.3 kJ/mol), suggesting lower synthetic feasibility compared to exothermic alternatives (e.g., disubstituted succinimides like BPBTS) .
- Synthetic Utility: Succinimides like N-(2-nitrophenylselenenyl)succinimide serve as electrophiles in enantioselective selenoetherification reactions, highlighting their role as intermediates in asymmetric catalysis . The target compound’s synthesis likely involves rhodium-catalyzed heteroaryl exchange or peptide coupling strategies, similar to methods for N-(9-fluorenylmethoxycarbonyloxy)succinimide .
Toxicity and Functional Selectivity
- Nephrotoxicity: Halogenated succinimides (e.g., NDPS) induce renal damage via leukotriene-mediated vasoconstriction and glutathione depletion, whereas non-halogenated derivatives (e.g., eco-friendly succinimide linseed oil resins) show negligible toxicity .
Antifungal Specificity :
Succinimides with oxabicyclo groups (e.g., 7-thia-2-azabicyclo derivatives) inhibit Trichophyton rubrum by disrupting fungal cell wall synthesis, a mechanism distinct from halogenated analogs .
Biological Activity
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- is a chemical compound that belongs to the class of succinimides, characterized by its unique structure that includes a quinoline moiety linked through a methoxy group to a phenyl ring. This specific arrangement contributes to its potential biological activities, making it a subject of interest in pharmaceutical and chemical research. This article aims to provide an in-depth overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with other related compounds.
Molecular Structure
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : Approximately 332.353 g/mol
Structural Features
The compound features:
- A succinimide backbone.
- A quinoline derivative providing unique interaction capabilities with biological targets.
- A methoxy group enhancing solubility and bioavailability.
Antimicrobial Properties
Research indicates that succinimide derivatives, including N-(m-(2-quinolinylmethoxy)phenyl)-, exhibit significant antimicrobial activities. These properties are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Key Findings:
- Inhibition of Bacterial Growth : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Fungal Activity : Preliminary data indicate antifungal properties as well, although further studies are required to quantify this effect.
The biological activity of N-(m-(2-quinolinylmethoxy)phenyl)- is believed to involve:
- Binding Affinity : Interaction with specific biological targets such as enzymes and receptors.
- Enzyme Inhibition : Potential inhibition of metalloenzymes, similar to other succinimide derivatives.
Comparative Analysis
The following table summarizes the biological activities of N-(m-(2-quinolinylmethoxy)phenyl)- compared to other succinimide derivatives:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Unique Features |
|---|---|---|---|
| Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- | Moderate | Yes | Contains quinoline moiety |
| Succinimide, N-benzyl-2-(p-chlorophenyl)- | Low | No | Chlorophenyl substitution |
| Succinimide, 2-(m-(dimethylamino)phenyl)- | Moderate | Yes | Dimethylamino group |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N-(m-(2-quinolinylmethoxy)phenyl)- against several bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound against aldose reductase. The findings indicated that it could serve as a potential inhibitor, which is crucial for therapeutic strategies targeting diabetic complications.
Safety and Toxicity
While preliminary data suggest promising biological activities, safety assessments are essential. Toxicological studies are needed to determine the compound's safety profile and potential side effects in vivo.
Q & A
Q. What computational tools aid in predicting the bioactivity of novel succinimide analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

